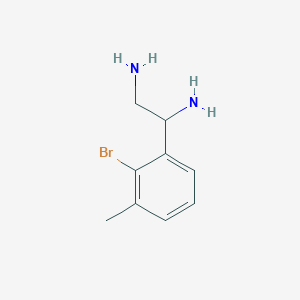
(R)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by a fluorine atom at the 6th position and a methyl group at the 7th position on a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group is introduced at the 7th position using methylating agents like methyl iodide in the presence of a base.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the chiral nature of the compound allows for enantioselective interactions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different biological activities.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different chemical and biological properties.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness: The presence of both the fluorine atom and the methyl group in the ®-configuration imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
(1R)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChIキー |
DABYNIKJFUHLDV-LLVKDONJSA-N |
異性体SMILES |
CC1=CC2=C(CCC[C@H]2N)C=C1F |
正規SMILES |
CC1=CC2=C(CCCC2N)C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




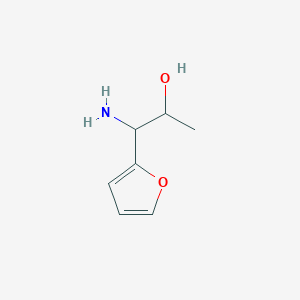
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
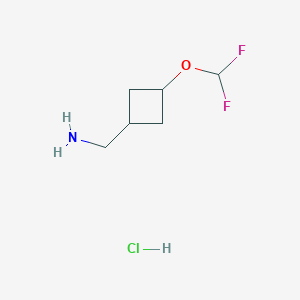
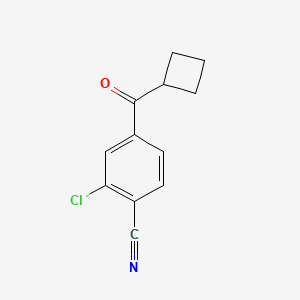
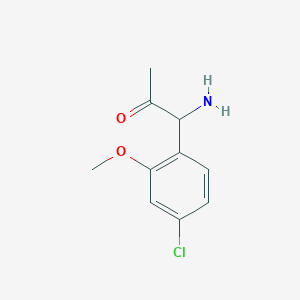
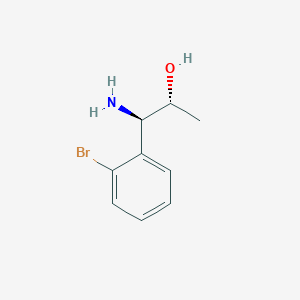
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
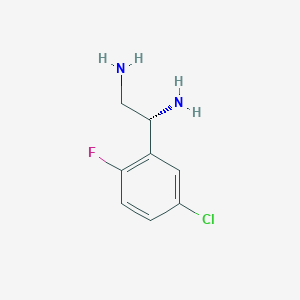
![(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13053401.png)

